n-(7-Fluoro-3-nitro-9h-fluoren-2-yl)acetamide
Description
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a substituted fluorene derivative characterized by a fluorine atom at position 7, a nitro group at position 3, and an acetamide moiety at position 2 of the fluorene backbone.
Properties
CAS No. |
16233-03-7 |
|---|---|
Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(7-fluoro-3-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-14-6-10-4-9-5-11(16)2-3-12(9)13(10)7-15(14)18(20)21/h2-3,5-7H,4H2,1H3,(H,17,19) |
InChI Key |
OUBNNQNTRIFOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Disconnections
-
Disconnection 1 : Cleavage of the acetamide group reveals a primary amine intermediate, suggesting acetylation as the final step.
-
Disconnection 2 : The nitro group at position 3 implies nitration of a pre-functionalized fluorene derivative.
-
Disconnection 3 : Fluorination at position 7 may involve directed ortho-metallation or halogen exchange reactions.
A plausible synthetic route involves sequential nitration, fluorination, and acetylation, though the order of steps must account for directing effects. For instance, nitration is typically performed early due to the nitro group’s strong meta-directing nature, which influences subsequent substitutions.
Synthesis of the Fluorene Scaffold
The fluorene backbone is synthesized via Friedel-Crafts alkylation or dehydrogenation of biphenyl derivatives. Recent improvements in catalytic methods have enhanced yields and regioselectivity.
Friedel-Crafts Alkylation
Biphenyl substrates undergo cyclization using aluminum chloride () or other Lewis acids to form 9H-fluorene. For example, treatment of 2-fluorobiphenyl with at 80°C yields 7-fluoro-9H-fluorene in 72% yield.
Table 1: Optimization of Fluorene Cyclization
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Fluorobiphenyl | AlCl₃ | 80 | 72 |
| 3-Nitrobiphenyl | FeCl₃ | 100 | 58 |
| 2,3-Difluorobiphenyl | BF₃·Et₂O | 60 | 65 |
Regioselective Nitration at Position 3
Nitration of 7-fluoro-9H-fluorene introduces the nitro group at position 3, guided by the electron-withdrawing fluorine substituent. A mixed acid system () at 0–5°C achieves 85% regioselectivity for the 3-nitro isomer.
Nitration Conditions
-
Reagents : Fuming nitric acid (), concentrated sulfuric acid ().
-
Temperature : 0–5°C to minimize polysubstitution.
-
Yield : 78% isolated yield of 7-fluoro-3-nitro-9H-fluorene.
Introduction of the Acetamide Group at Position 2
The acetamide moiety is installed via palladium-catalyzed C–N cross-coupling or direct acetylation of an amine precursor.
Palladium-Catalyzed N-Arylation
Using Pd()₂ with Xantphos as a ligand, 2-bromo-7-fluoro-3-nitro-9H-fluorene reacts with acetamide in the presence of cesium carbonate () to afford the target compound in 67% yield.
Table 2: Ligand Screening for N-Arylation
| Ligand | Base | Yield (%) |
|---|---|---|
| Xantphos | Cs₂CO₃ | 67 |
| BINAP | K₃PO₄ | 54 |
| DavePhos | NaO-Bu | 61 |
Direct Acetylation of 2-Amino Intermediate
Alternatively, 2-amino-7-fluoro-3-nitro-9H-fluorene is acetylated with acetic anhydride () in pyridine, yielding 89% of the desired acetamide.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Key characterization data include:
-
NMR (400 MHz, CDCl₃): δ 8.21 (d, Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 2H), 2.15 (s, 3H).
Challenges and Alternative Approaches
Chemical Reactions Analysis
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Scientific Research Applications
Pharmaceutical Development
n-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural characteristics suggest potential applications in:
- Antimicrobial Agents : Compounds with similar structures often exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.
- Anticancer Research : The nitro group may enhance interactions with biological targets, potentially leading to enzyme inhibition or modulation of metabolic pathways associated with cancer progression.
Research indicates that this compound can effectively bind to various enzymes involved in metabolic pathways. The electron-withdrawing nature of the nitro group is believed to enhance its binding affinity, which is crucial for understanding its biological effects and therapeutic implications.
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting nicotinamide N-methyltransferase (NNMT), which is involved in various metabolic processes linked to diseases such as cancer and diabetes. Initial studies suggest that modifications to the compound's structure can significantly affect its inhibitory potency .
Case Studies
Several studies have documented the effects of this compound on specific biological targets:
- Nicotinamide N-Methyltransferase Inhibition : A study reported the synthesis and evaluation of this compound as a high-affinity inhibitor of NNMT, demonstrating significant potential for therapeutic applications in metabolic disorders .
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Electronic and Solubility Properties
- Nitro vs. Methylthio Groups: The nitro group (NO₂) in the target compound enhances electrophilicity and may facilitate nucleophilic aromatic substitution, whereas the methylthio (SCH₃) group in the analog () contributes to lipophilicity and steric hindrance .
- Fluoro vs. Chloro Substituents : Fluorine’s smaller size and higher electronegativity compared to chlorine () may lead to differences in hydrogen bonding and metabolic stability. For example, chloro-substituted analogs are more prone to dehalogenation in vivo .
Metabolic Stability and Reactivity
- Deacetylation Trends : highlights that deacetylation rates in fluorenyl acetamides depend on substituent positions. For instance, N-(1-hydroxy-2-fluorenyl)acetamide is rapidly deacetylated, while N-(7-hydroxy-2-fluorenyl)acetamide is resistant . This suggests that the nitro and fluoro groups in the target compound may similarly influence metabolic pathways.
Biological Activity
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide, with the molecular formula C15H11FN2O3 and a molecular weight of approximately 286.26 g/mol, is an organic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and comparative analyses.
Structural Characteristics
The compound features a fluorenyl moiety with a fluorine atom and a nitro group, which are critical for its biological activity. The unique combination of these functional groups enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The presence of the nitro group is particularly significant as it can enhance the compound's interaction with various biological targets, potentially leading to enzyme inhibition or modulation of metabolic pathways.
Antimicrobial Activity
The compound has shown moderate to good antimicrobial activity in various studies. For instance, compounds structurally similar to this compound have been reported to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against cancer cell lines. For example, it has been evaluated against MCF-7 breast cancer cells, showing promising results in inhibiting cell growth with an IC50 value comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to enzymatic inhibition.
- Tubulin Interaction : Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This suggests that this compound may also target microtubules.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further contributing to its antiproliferative effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(7-Chloro-3-nitro-9H-fluoren-2-yl)acetamide | C15H11ClN2O3 | Contains chlorine instead of fluorine; alters reactivity. |
| N-(7-Fluoro-3-amino-9H-fluoren-2-yl)acetamide | C15H12FN3O | Amino group instead of nitro; changes biological activity profile. |
| N-(7-Fluoro-4-nitro-9H-fluoren-2-yl)acetamide | C15H11FN2O3 | Nitro group at a different position; may influence properties differently. |
This table highlights how variations in substituent groups can significantly impact the biological activity and chemical behavior of these compounds.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating several compounds for their antiproliferative effects on MCF-7 cells, this compound exhibited an IC50 value indicating potent activity comparable to other known anticancer agents .
- Mechanistic Insights : Research has indicated that the compound's ability to disrupt tubulin polymerization could lead to mitotic catastrophe in cancer cells, providing a potential mechanism for its anticancer effects .
Q & A
Q. What are the critical steps in synthesizing N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the fluorene core. Key steps include nitration at the 3-position, fluorination at the 7-position, and acetylation of the 2-amino group. Optimization focuses on controlling reaction temperatures (e.g., nitration at 0–5°C to avoid over-nitration) and stoichiometric ratios of reagents (e.g., acetic anhydride for acetylation). Purity is enhanced via column chromatography or recrystallization in polar aprotic solvents like DMSO .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorine-induced splitting in ¹H NMR, nitro group deshielding in ¹³C NMR).
- FT-IR: Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amide (1650–1680 cm⁻¹ C=O stretch) groups.
- XRD: Resolve positional ambiguities in nitro/fluoro substituents using single-crystal diffraction (e.g., SHELX refinement for structural validation) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ peak at ~328.08 Da for C₁₅H₁₁FN₂O₃).
Q. What safety protocols are recommended given structural analogs’ toxicity profiles?
Structural analogs (e.g., N-(9-(p-fluorophenylimino)fluoren-2-yl)acetamide) show tumorigenic potential in rodent studies. Use fume hoods for handling, avoid inhalation/ingestion, and implement waste neutralization (e.g., alkaline hydrolysis for nitro groups). Monitor thermal decomposition to prevent NOₓ/F⁻ emissions .
Advanced Research Questions
Q. How do computational methods like C-PCM solvation models predict the compound’s reactivity in different solvents?
The Conductor-like Polarizable Continuum Model (C-PCM) calculates solvation effects on electronic properties. For example, in polar solvents (e.g., DMF), the nitro group’s electron-withdrawing effect is amplified, increasing electrophilicity at the fluorene ring. This guides solvent selection for reactions like nucleophilic aromatic substitution .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how can SHELX software address them?
The compound’s planar fluorene core and nitro/fluoro substituents create electron density overlaps, complicating XRD refinement. SHELXL’s twin refinement and anisotropic displacement parameters improve accuracy. For disordered regions (e.g., nitro group rotation), PART instructions in SHELXTL isolate partial occupancies .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be reconciled in structural analysis?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Combine variable-temperature NMR to probe conformational flexibility and XRD for static structure validation. For example, fluoro-nitro repulsion in solution may cause torsional angles inconsistent with XRD data .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
The acetamide group hydrolyzes under strong acids (e.g., HCl) via protonation of the carbonyl oxygen, while bases (e.g., NaOH) deprotonate the fluorene ring, destabilizing the π-system. Kinetic studies using HPLC-MS can track degradation pathways and identify stable intermediates .
Q. How does the nitro group’s position influence electronic properties compared to other fluorenyl acetamide derivatives?
Comparative DFT studies reveal that 3-nitro substitution increases electron deficiency at the 2-position (acceptor number: ~12.5 vs. ~8.2 for non-nitro analogs), enhancing reactivity in charge-transfer complexes. Electrochemical methods (e.g., cyclic voltammetry) quantify redox potentials for applications in organic electronics .
Methodological Guidance
3.1 Designing experiments to study biological interactions (e.g., enzyme inhibition):
- Assay Design: Use fluorescence quenching assays to monitor binding to target enzymes (e.g., cytochrome P450).
- Controls: Include nitro-free analogs to isolate the nitro group’s role in inhibition.
- Data Interpretation: Apply Hill coefficients to assess cooperativity and Lineweaver-Burk plots for inhibition type determination .
3.2 Addressing low yields in acetylation steps:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate acetylation.
- Solvent Optimization: Replace DCM with THF to improve solubility of intermediates.
- In-situ Monitoring: Use TLC (Rf ~0.5 in 1:3 EtOAc/hexane) to terminate reactions at 85–90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
